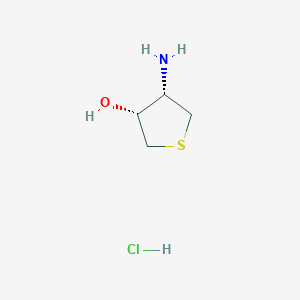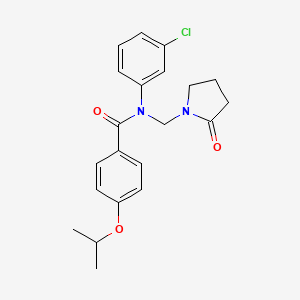
N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is often found in pharmaceuticals due to its bioactivity . The compound also includes a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group, the pyrrolidine ring, and the isopropoxy group. The pyrrolidine ring could contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the benzamide group could undergo hydrolysis, and the pyrrolidine ring might be involved in various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research has explored the molecular interactions of related compounds with specific receptors, such as the CB1 cannabinoid receptor. For example, a study on a potent and selective antagonist for the CB1 receptor conducted conformational analysis and developed unified pharmacophore models, which may have implications for understanding receptor-ligand interactions and designing receptor-targeted therapies (Shim et al., 2002).
Synthesis and Chemical Properties
Several studies focus on the synthesis and properties of compounds with similar structural features, including enaminones and piperidines, which are important for developing new synthetic methodologies and potentially novel therapeutic agents. For instance, research on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate discusses a methodology that could be relevant for synthesizing compounds with specific stereochemical configurations (Calvez, Chiaroni, & Langlois, 1998).
Antipathogenic Activity
Research into thiourea derivatives, including studies on their synthesis, spectroscopic properties, and antipathogenic activity, suggests potential applications in developing anti-microbial agents. Such compounds have demonstrated significant activity against biofilm-forming bacterial strains, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Polymeric Applications
Research on the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific diamines and dianhydrides reveals insights into the development of high-performance materials with potential applications in various industrial sectors (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-15(2)27-19-10-8-16(9-11-19)21(26)24(14-23-12-4-7-20(23)25)18-6-3-5-17(22)13-18/h3,5-6,8-11,13,15H,4,7,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXUMUWRSCDFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione](/img/structure/B2565086.png)
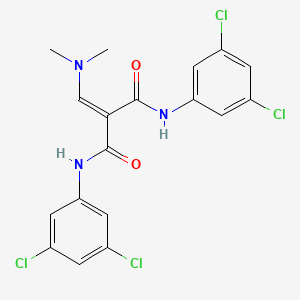
![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)
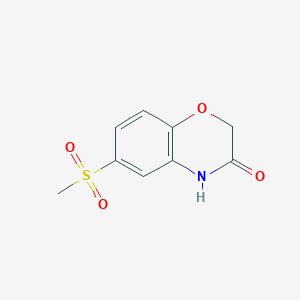
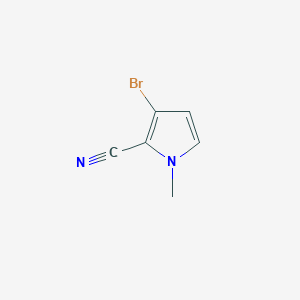
![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2565100.png)

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)
![(2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2565103.png)
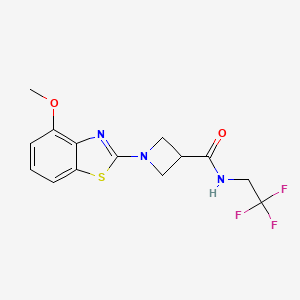
![3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione](/img/structure/B2565105.png)


